molecular formula C17H16N2O4 B6394386 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid CAS No. 1261957-83-8

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid

Cat. No.: B6394386
CAS No.: 1261957-83-8
M. Wt: 312.32 g/mol
InChI Key: OXHKGGJQFDQEFC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinic acid core with a hydroxy group at the 2-position and a pyrrolidinylcarbonylphenyl group at the 5-position, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinylcarbonylphenyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Introduction of new functional groups onto the aromatic ring.

Scientific Research Applications

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The nicotinic acid moiety is known to interact with G-protein-coupled receptors, influencing various cellular processes. The hydroxy and pyrrolidinylcarbonylphenyl groups may enhance the compound’s binding affinity and specificity to its targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-15-14(17(22)23)9-13(10-18-15)11-4-3-5-12(8-11)16(21)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHKGGJQFDQEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CNC(=O)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688377
Record name 2-Oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-83-8
Record name 2-Oxo-5-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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